N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide
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Overview
Description
“N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide” is a synthetic organic compound that features a bithiophene moiety and a methanesulfonylphenyl group
Scientific Research Applications
Chemistry
In chemistry, this compound might be studied for its electronic properties due to the presence of the bithiophene moiety, which is known for its conductive properties.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry
In industry, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide” typically involves multiple steps:
Formation of the bithiophene moiety: This can be achieved through coupling reactions such as Stille or Suzuki coupling.
Attachment of the ethyl linker: This step might involve alkylation reactions.
Introduction of the methanesulfonylphenyl group: This can be done through sulfonation reactions followed by amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of Lewis acids or bases, depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the bithiophene moiety might yield sulfoxides or sulfones, while reduction of the sulfonyl group might yield a sulfide.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide: Similar structure but with a different bithiophene linkage.
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-(4-methylphenyl)propanamide: Similar structure but without the sulfonyl group.
Uniqueness
The uniqueness of “N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide” lies in its specific combination of functional groups, which could confer unique electronic, chemical, or biological properties.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S3/c1-27(23,24)18-6-2-15(3-7-18)4-9-20(22)21-12-10-17-5-8-19(26-17)16-11-13-25-14-16/h2-3,5-8,11,13-14H,4,9-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSEXOYWROHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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